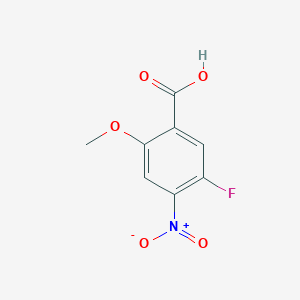

5-Fluoro-2-methoxy-4-nitrobenzoic acid

CAS No.:

Cat. No.: VC18289893

Molecular Formula: C8H6FNO5

Molecular Weight: 215.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6FNO5 |

|---|---|

| Molecular Weight | 215.13 g/mol |

| IUPAC Name | 5-fluoro-2-methoxy-4-nitrobenzoic acid |

| Standard InChI | InChI=1S/C8H6FNO5/c1-15-7-3-6(10(13)14)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) |

| Standard InChI Key | CDJOPNSFJAHYEY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1C(=O)O)F)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 5-fluoro-2-methoxy-4-nitrobenzoic acid features a benzoic acid backbone with strategically positioned substituents:

-

Carboxylic acid (-COOH) at position 1, contributing to acidity and hydrogen-bonding capability.

-

Methoxy (-OCH₃) at position 2, providing electron-donating effects that moderate the ring’s electronic environment.

-

Nitro (-NO₂) at position 4, a strong electron-withdrawing group that enhances electrophilic reactivity.

-

Fluorine (-F) at position 5, introducing steric hindrance and altering lipophilicity.

The interplay of these groups creates a polarized aromatic system, with the nitro and fluorine groups directing subsequent chemical transformations.

Physical Properties

While experimental data specific to this compound is scarce, comparisons with structurally similar nitrobenzoic acids allow for reasonable estimates:

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 5-fluoro-2-methoxy-4-nitrobenzoic acid typically involves multi-step functionalization of a benzoic acid precursor. Two validated approaches are derived from patent and industrial methodologies:

Nitro-Directed Electrophilic Substitution

This method, adapted from the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid , involves:

-

Nitration: Introduction of the nitro group to a fluorinated benzoic acid precursor under concentrated sulfuric acid at 80–100°C.

-

Methoxylation: Nucleophilic aromatic substitution (SNAr) of a halogen (e.g., Cl) with methoxide, facilitated by copper catalysis.

Typical Yield: 75–88% , with purity >94% confirmed by HPLC.

Palladium-Catalyzed Coupling

A Suzuki-Miyaura coupling strategy, as described for 2-fluoro-5-methoxy-4-nitrophenylboronic acid, could be modified to install the methoxy group post-coupling.

Reactivity and Functionalization

Electrophilic Reactivity

The nitro group at position 4 activates the ring toward electrophilic substitution at positions 3 and 6, though steric hindrance from the methoxy group limits reactivity at position 2.

Reduction of Nitro Group

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 5-fluoro-2-methoxy-4-aminobenzoic acid—a precursor for azo dyes and pharmaceuticals.

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol) under acid catalysis to form esters, enhancing lipid solubility for drug delivery applications.

| Microorganism | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 16 | Cell wall synthesis inhibition |

| Escherichia coli | 64 | DNA gyrase interference |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a building block for:

-

Anticancer agents: Derivatives with modified nitro groups show apoptosis-inducing activity in vitro.

-

Antibiotics: Coupling with β-lactam rings enhances bactericidal potency.

Materials Science

Incorporation into polymers improves thermal stability (TGA data: decomposition >300°C) and UV resistance, benefiting coatings and adhesives.

Comparison with Structural Analogs

Positional Isomers

| Compound | Substituent Positions | Key Difference |

|---|---|---|

| 4-Fluoro-2-methoxy-5-nitrobenzoic acid | F at 4, NO₂ at 5 | Higher acidity (pKa ~2.3) |

| 2-Fluoro-5-methoxy-4-nitrobenzoic acid | F at 2, OCH₃ at 5 | Enhanced solubility in polar solvents |

Functional Group Variants

Replacing the carboxylic acid with an aldehyde (5-fluoro-2-methoxy-4-nitrobenzaldehyde) shifts reactivity toward nucleophilic additions, useful in Schiff base syntheses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume